molecular formula C22H25N3O5S B3684157 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B3684157
M. Wt: 443.5 g/mol
InChI Key: QIUCQJJETKJFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfamoylphenyl group linked to a 3,4-dimethyl-1,2-oxazole ring and a 2,4,6-trimethylphenoxy acetamide moiety. The trimethylphenoxy group increases lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-13-10-14(2)21(15(3)11-13)29-12-20(26)23-18-6-8-19(9-7-18)31(27,28)25-22-16(4)17(5)24-30-22/h6-11,25H,12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCQJJETKJFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps. One common route includes the reaction of 5-amino-3,4-dimethylisoxazole with p-acetamidobenzenesulfonyl chloride . This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides .

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, while the oxazole ring can interact with biological receptors. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dimethyloxazole-sulfamoylphenyl core and a trimethylphenoxy acetamide side chain. Below is a comparison with structurally related analogs:

Table 1: Structural and Functional Group Comparison
Compound Name (Source) Key Structural Features Molecular Weight* Biological Activity (Inferred) Key Differences vs. Target Compound
Target Compound 3,4-Dimethyloxazole, sulfamoylphenyl, 2,4,6-trimethylphenoxy acetamide ~445.5 g/mol Potential enzyme inhibition, antimicrobial activity Baseline
2-(4-Chloro-3-methylphenoxy)-... () Chloro/methylphenoxy, oxazole-sulfamoylphenyl ~452.0 g/mol Medicinal chemistry applications Phenoxy substituents (Cl vs. CH₃)
N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide (Ev10) Tetrazole ring, fluorophenyl, sulfanyl linkage ~388.4 g/mol Versatile target interactions Tetrazole replaces oxazole; sulfanyl vs. sulfamoyl
2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-... (Ev15) Furan-triazole core, sulfanyl linkage, trimethylphenyl 418.5 g/mol Unspecified bioactivity Furan-triazole replaces oxazole-sulfamoyl
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (Ev16) Thiadiazole ring, ethyl substituent, sulfamoylphenyl 326.4 g/mol Antimicrobial (inferred from thiadiazole class) Thiadiazole replaces oxazole; lacks phenoxy group

*Molecular weights estimated using PubChem tools or inferred from analogous structures.

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H22N2O4S
Molecular Weight 366.44 g/mol
CAS Number 292052-08-5
LogP 2.7723
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2
Polar Surface Area 86.644 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring the oxazole moiety. For example, derivatives of N-substituted 1,2,4-triazole have demonstrated significant anti-proliferative effects against various cancer cell lines, particularly HepG2 liver cancer cells. The most potent derivative exhibited an IC50 value of 13.004 µg/mL, indicating strong cytotoxicity .

The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the aromatic ring enhances anti-proliferative activity. Specifically, compounds with methyl groups at the ortho and meta positions showed superior activity compared to those with electron-withdrawing groups .

The proposed mechanism of action for compounds similar to this compound involves interaction with key cellular proteins. For instance, binding to Protein c-Kit Tyrosine Kinase was observed, where hydrogen bond interactions with specific amino acids were noted as critical for activity .

Synthesis and Screening

A recent study focused on the ultrasound-assisted synthesis of various oxazole derivatives and their biological evaluation. The derivatives were synthesized with yields ranging from 75% to 89% and screened for anticancer activity against HepG2 cells using the MTT assay. The results indicated a clear correlation between structural modifications and biological potency .

Comparative Analysis

A comparative analysis of different derivatives revealed that structural modifications significantly affect biological outcomes. For example:

Compound IDIC50 (µg/mL)Activity Level
Compound A13.004High
Compound B20.500Moderate
Compound C28.399Low

This table illustrates how slight changes in molecular structure can lead to varying degrees of biological activity.

Q & A

Basic Question: What are the key synthetic routes for synthesizing N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide?

The synthesis typically involves multi-step reactions:

  • Oxadiazole/oxazole ring formation : Cyclization of hydrazides or hydroxylamine derivatives with carboxylic acids under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Sulfamoylation : Reaction of the oxazole intermediate with sulfonating agents (e.g., chlorosulfonic acid) followed by coupling with an amine-containing phenyl group .
  • Acetamide linkage : Nucleophilic substitution between a halogenated acetamide derivative and a phenoxy group under basic conditions (e.g., K₂CO₃ in DMF) .
    Methodological Note : Optimize reaction yields by controlling temperature (60–100°C) and solvent polarity (DMF or acetonitrile). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates .

Advanced Question: How can computational methods enhance the design of synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ARTn or GRRM) can predict transition states and intermediates, reducing trial-and-error experimentation . For example:

  • Reaction feasibility : Calculate Gibbs free energy changes to prioritize viable pathways.
  • Solvent effects : Use COSMO-RS simulations to select solvents that stabilize intermediates .
    Validation : Cross-reference computational predictions with experimental data (e.g., NMR kinetics) to refine models .

Basic Question: Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfamoyl and phenoxy groups). Look for characteristic shifts: sulfonamide protons at δ 8.5–9.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Purity variability : Use orthogonal methods (HPLC, elemental analysis) to validate compound purity .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays with controlled ATP levels) .
  • Solubility : Pre-solubilize in DMSO (≤0.1% v/v) to avoid aggregation artifacts .
    Case Study : If anti-inflammatory activity is inconsistent, re-evaluate NF-κB inhibition assays with positive controls (e.g., dexamethasone) .

Basic Question: What in vitro assays are suitable for initial biological screening?

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7 or A549) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or ACE inhibition) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) on the phenyl ring to enhance target binding .
  • Scaffold hopping : Replace the oxazole moiety with triazole or imidazole to modulate pharmacokinetics .
    Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Basic Question: What strategies improve the compound’s stability during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light sensitivity : Use amber vials to protect photolabile groups (e.g., sulfamoyl) .

Advanced Question: How do researchers address low aqueous solubility in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
    Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and in vitro dissolution tests .

Basic Question: What statistical methods are recommended for optimizing reaction conditions?

  • Design of Experiments (DoE) : Use central composite design (CCD) to evaluate temperature, solvent ratio, and catalyst loading .
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 1:3 DMF/water) for maximum yield .

Advanced Question: How can metabolic pathways of this compound be elucidated?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
    Data Integration : Map metabolites to toxicity endpoints using tools like Meteor Nexus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.